molecular formula C15H15NOS2 B11054906 3-[5-Methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole

3-[5-Methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole

Cat. No.: B11054906
M. Wt: 289.4 g/mol
InChI Key: MNHDFAZCNVQPQD-UHFFFAOYSA-N
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Description

3-[5-Methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features a thiophene ring substituted with a methyl group and a methylsulfanyl group, along with a dihydro-1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole can be achieved through a multi-step process involving the formation of the thiophene ring followed by the construction of the dihydro-1,2-oxazole ring. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene ring can then be functionalized with a methylsulfanyl group using thioglycolic acid derivatives under basic conditions . The final step involves the cyclization to form the dihydro-1,2-oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald reaction and subsequent functionalization steps, as well as the use of microwave irradiation to accelerate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-[5-Methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3-[5-Methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-Methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole is unique due to its combination of a thiophene ring with a methylsulfanyl group and a dihydro-1,2-oxazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other thiophene or oxazole derivatives.

Properties

Molecular Formula

C15H15NOS2

Molecular Weight

289.4 g/mol

IUPAC Name

3-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C15H15NOS2/c1-10-8-12(15(18-2)19-10)13-9-14(17-16-13)11-6-4-3-5-7-11/h3-8,14H,9H2,1-2H3

InChI Key

MNHDFAZCNVQPQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)SC)C2=NOC(C2)C3=CC=CC=C3

Origin of Product

United States

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